molecular formula C15H13N3O2 B1452250 methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 74356-96-0

methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate

Cat. No. B1452250
CAS RN: 74356-96-0
M. Wt: 267.28 g/mol
InChI Key: PJNMIDQHZFVFJF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzofurans . It’s a part of a novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For example, one such compound was reported as an off-white solid, with a melting point of 70–75°C .

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The compounds were synthesized and their anti-fibrotic activities were evaluated using immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Synthesis of Heterocyclic Compounds

    • Field : Inorganic Chemistry
    • Application : Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS, 1), derived from this 1,2,4-triazole-3-thione, was obtained by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
    • Method : The compound was synthesized by reaction with chloroacetic acid followed by an acid-catalyzed esterification of the carboxylic acid with methyl alcohol .
    • Results : The molecular and supramolecular structures of the ligand and the complex were studied by X-ray diffractometry .

Future Directions

The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Given the considerable medicinal values of biaryl derivatives, future research could focus on designing such structures based on molecular docking into the PI3Kα active site .

properties

IUPAC Name

methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNMIDQHZFVFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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